molecular formula C17H21N3O2 B5835984 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B5835984
M. Wt: 299.37 g/mol
InChI Key: GOIFAHJRZQPOBV-UHFFFAOYSA-N
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Description

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound, 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and initiate a series of biochemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and have downstream effects on a variety of physiological processes.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .

Biological Activity

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is often associated with various bioactive properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Indole-based compounds have shown promising results in cancer research. Specific analogs have been reported to preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblast cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity

While evaluating the cytotoxic effects against various cell lines, some derivatives demonstrated significant antiproliferative activities. For example, compounds related to this class were tested against HepG2 liver cancer cells, showing varying degrees of inhibition .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies indicated that the compound could effectively bind to targets associated with bacterial resistance and cancer cell proliferation .

Case Studies

Several case studies illustrate the effectiveness of indole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study involving a library of compounds identified several indole derivatives that inhibited Mycobacterium tuberculosis growth significantly. This highlights the potential for developing new antibiotics based on this scaffold .
  • Cancer Cell Line Studies : In vitro studies on A549 cells showed that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Cell Line Effect
AntimicrobialIndole derivative0.98MRSASignificant inhibition
AnticancerIndole derivativeVariesA549Preferential suppression
CytotoxicityIndole derivativeVariesHepG2Significant antiproliferative activity

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-16(13-4-2-3-5-14(13)19-11)15(21)10-20-8-6-12(7-9-20)17(18)22/h2-5,12,19H,6-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFAHJRZQPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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